阿托伐他汀杂质 16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.

Molecular Structure Analysis

科学研究应用

质量控制中的增强检测和定量

杂质的存在,例如阿托伐他汀杂质 16,会显著影响药品的安全性和有效性。 利用先进的质谱检测方法,例如 ACQUITY™ QDa™ II 质谱检测器,研究人员可以实现对这类杂质的增强检测和定量 {svg_1}。 这对确保符合 ICH-Q3 指南至关重要,该指南要求将杂质的定量限值控制在 0.15% 以下,对于最大每日剂量低于 2.0 g 的药物而言 {svg_2}.

杂质的结构表征

采用源内碎裂技术来更深入地了解未知化合物的结构特征,包括this compound {svg_3}。 此应用对于识别杂质的来源至关重要,无论是合成副产物还是降解产物,这可以为开发更强大的生产工艺提供信息。

快速分析方法的开发

开发用于测定阿托伐他汀及其杂质的新型、快速和简单的色谱方法是另一个关键应用领域 {svg_4}。 这些方法旨在缩短分析时间并减少流动相消耗,从而提高药品检测效率并降低成本。

药物制剂中的杂质分析

准确的杂质分析对于评估药物质量至关重要。 对this compound 的研究涉及使用高效液相色谱 (HPLC) 来确定片剂制剂中阿托伐他汀的杂质分布 {svg_5}。 这样可以确保最终产品符合所需的安全性标准。

毒理学和药理学分析

了解杂质(如this compound)的毒理学和药理学特性对于患者安全至关重要 {svg_6}。 这方面的研究侧重于评估与药物制剂中存在的杂质相关的潜在健康风险。

法规遵从性和文件记录

应用色谱数据系统,例如 Empower™ CDS,可以促进受监管的制药环境中的合规杂质检测 {svg_7}。 这包括维护准确的记录和文件,这些记录和文件对于法规提交和审计至关重要。

作用机制

Target of Action

Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .

生化分析

Biochemical Properties

Atorvastatin Impurity 16, like Atorvastatin, is likely to interact with key enzymes and proteins involved in cholesterol synthesis. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . It’s plausible that Atorvastatin Impurity 16 may interact with this enzyme or others in the pathway, potentially altering its effectiveness.

Molecular Mechanism

Given its structural similarity to Atorvastatin, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that Atorvastatin and its metabolites, which may include Atorvastatin Impurity 16, do not decompose when incubated in human serum . This suggests potential stability of Atorvastatin Impurity 16 in biological systems.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Atorvastatin Impurity 16 in animal models. Studies on Atorvastatin have shown that its effects can vary with different dosages .

Metabolic Pathways

Atorvastatin Impurity 16 is likely involved in the same metabolic pathways as Atorvastatin, which is metabolized primarily by the liver. The main metabolic pathway of Atorvastatin involves conversion to active ortho- and para-hydroxy metabolites .

Transport and Distribution

Atorvastatin and its metabolites are known to cross the hepatic cell membrane to the cytosolic and microsomal fractions . It’s plausible that Atorvastatin Impurity 16 may have similar transport and distribution within cells and tissues.

Subcellular Localization

Given its structural similarity to Atorvastatin, it may be localized in similar subcellular compartments, potentially influencing its activity or function .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 16 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain the diazonium salt", "Reduction of the diazonium salt with hydrogen gas in the presence of palladium on carbon to obtain Atorvastatin Impurity 16" ] } | |

CAS 编号 |

1450739-65-7 |

分子式 |

C40H47FN2O8 |

分子量 |

702.83 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

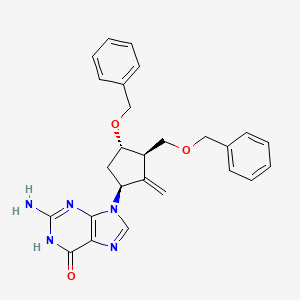

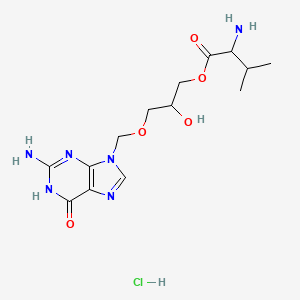

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B601533.png)

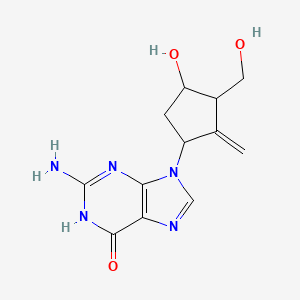

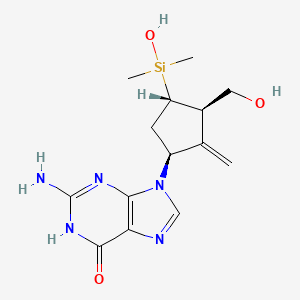

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)

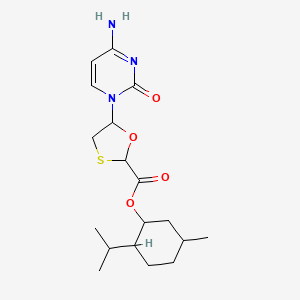

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)